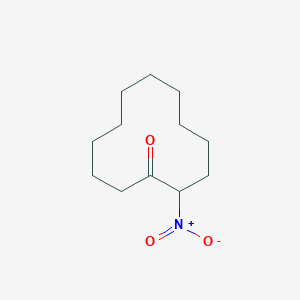

2-Nitrocyclododecanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrocyclododecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11(12)13(15)16/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKBTEDZSLYKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319089 | |

| Record name | 2-Nitrocyclododecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13154-31-9 | |

| Record name | NSC339629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrocyclododecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitrocyclododecanone

Established Synthetic Pathways to α-Nitroketones

Traditional methods for synthesizing α-nitroketones have been successfully applied to the macrocyclic framework of cyclododecanone (B146445). These include direct nitration and the strategic application of nitroaldol chemistry.

The direct introduction of a nitro group at the α-position to the carbonyl of cyclododecanone is a direct approach to synthesizing 2-nitrocyclododecanone. This transformation typically involves electrophilic nitrating agents. While the oxidation of cyclododecanol (B158456) to cyclododecanone using nitric acid is a common industrial process, careful control of reaction parameters is essential to prevent the formation of nitration byproducts, indicating that direct nitration is a feasible, if sometimes undesired, reaction.

One of the documented methods for the preparation of this compound involves the nitration of cyclododecanone using a nitrating mixture. For instance, the reaction can be performed using nitric acid in the presence of a catalyst or a co-reagent that facilitates the introduction of the nitro group onto the α-carbon. The reaction of cyclododecanone with reagents like dinitrogen tetraoxide in an appropriate solvent system can also yield the desired product, sometimes proceeding through a 2-nitro-2-nitrosocyclododecanone intermediate. nih.gov

Table 1: Nitration Agents for Ketones

| Nitrating Agent | Typical Conditions | Comments |

|---|---|---|

| Nitric Acid (HNO₃) | With H₂SO₄ or other catalysts | Can lead to oxidation side products. |

| Dinitrogen Tetraoxide (N₂O₄) | Acetic anhydride (B1165640) solvent | Can form nitro-nitroso intermediates. nih.gov |

The efficiency of direct nitration can be influenced by the enolate concentration and the specific nitrating agent employed. The choice of solvent and temperature is also critical to maximize the yield of this compound while minimizing competing reactions.

The Henry (or nitroaldol) reaction provides an alternative and powerful route to α-nitroketones. wikipedia.orgorganic-chemistry.org The classical Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. tcichemicals.com Subsequent oxidation of this alcohol furnishes the target α-nitro ketone. wikipedia.orgpsu.edu

In the context of macrocyclic systems, this principle can be applied through intramolecular cyclization strategies or by modifying a pre-existing macrocyclic precursor. A hypothetical intramolecular Henry reaction could involve a 1,13-dicarbonyl compound that reacts with a nitrating agent to form an α-nitro species at one end, which then undergoes a ring-closing reaction.

More practically, the synthesis can start from a functionalized macrocycle. For example, a β-nitro alcohol on a twelve-membered ring can be synthesized and then oxidized. The versatility of the nitro group allows for its use in C-C bond formation, making it a valuable functional group in complex syntheses. researchgate.net The reaction is reversible, a property known as the retro-Henry reaction, which can also be strategically employed in synthesis. psu.edu The development of asymmetric Henry reactions using chiral catalysts has further expanded the utility of this method, allowing for the stereocontrolled synthesis of complex molecules. tcichemicals.com

Novel and Evolving Synthetic Routes to this compound

Modern organic synthesis has introduced novel methods that offer alternative pathways to this compound, often providing improved selectivity or milder reaction conditions.

The synthesis of α-nitroketones can proceed through α-nitroso ketone intermediates. The nitrosation of ketones at the α-position, adjacent to electron-withdrawing groups, can be achieved using alkyl nitrites in the presence of an acid catalyst like HCl. nih.gov For secondary carbons, this can sometimes lead to the formation of oximes as isomeric byproducts.

A notable method involves the reaction of a ketone with dinitrogen tetraoxide, which can lead to the formation of a dimeric 2-nitroso-2-nitrocycloalkanone. nih.gov This intermediate can then be converted to the final 2-nitroketone product. This approach has been demonstrated for cyclohexanone (B45756) and provides a potential, though less common, route for the synthesis of this compound. nih.gov The stability and reactivity of the nitro-nitroso intermediate are key considerations in this synthetic strategy.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. The α-arylation of nitroalkanes, in particular, has been well-developed. nih.govacs.org This reaction typically couples a nitroalkane with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org

To synthesize a cyclic α-nitro ketone like this compound, this methodology could be adapted for an intramolecular alkylation. This would involve a long-chain substrate containing a nitro group, a ketone (or a precursor), and a leaving group (e.g., a halide) at the appropriate positions. The palladium catalyst would then facilitate the ring-closing C-C bond formation.

Table 2: Components of a Typical Palladium-Catalyzed α-Arylation of Nitroalkanes

| Component | Example(s) | Role |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Palladium(0) |

| Ligand | BINAP, P(t-Bu)₃, Buchwald ligands | Stabilizes catalyst, influences reactivity |

| Base | NaOtBu, K₃PO₄ | Generates the nitronate nucleophile |

| Substrates | Nitroalkane, Aryl Halide/Triflate | Coupling partners |

While the intermolecular arylation of nitroalkanes is common, the application to intramolecular alkylation for the synthesis of macrocyclic nitro-ketones is less frequently reported and represents an evolving area of research. nih.govnih.govorganic-chemistry.org The success of such a strategy would depend heavily on overcoming the challenges associated with macrocyclization, such as high dilution conditions to favor intramolecular over intermolecular reactions. The "hardness" of the nitronate anion can also affect reactivity, making ligand choice particularly crucial. nih.gov

Strategic Considerations in this compound Synthesis

The selection of a synthetic route to this compound depends on several strategic factors, including the availability of starting materials, desired yield, and scalability.

Direct Nitration: This is often the most direct route, starting from the commercially available cyclododecanone. researchgate.net However, it can suffer from a lack of selectivity, potentially leading to over-nitration, ring-opening, or other side reactions. Control of reaction conditions is paramount.

Henry Reaction-Based Methods: These routes offer greater control and predictability. Building the nitro-alcohol precursor and then oxidizing it allows for a stepwise approach that can be easier to control than direct nitration. Intramolecular variants, while elegant, require specialized precursors and careful optimization of cyclization conditions.

Novel Methods: Pathways involving nitro-nitroso intermediates or palladium catalysis are mechanistically distinct and may offer advantages for specific, highly functionalized substrates. Palladium-catalyzed intramolecular alkylation, while powerful, requires careful design of the linear precursor and optimization of the catalytic system to achieve efficient macrocyclization.

Ultimately, the choice of method represents a trade-off between the directness of nitration strategies and the precision offered by multi-step sequences like those based on the Henry reaction or modern catalytic approaches.

Efficiency and Scalability of Synthetic Protocols

The practical utility of this compound as a synthetic intermediate is highly dependent on the efficiency and scalability of its preparation.

Efficiency:

Scalability:

Reactivity and Mechanistic Investigations of 2 Nitrocyclododecanone

Nucleophilic Addition Reactions of 2-Nitrocyclododecanone

The presence of the nitro group significantly increases the acidity of the proton at the α-carbon (the carbon atom between the carbonyl and the nitro group). This allows for easy deprotonation by a base to form a stabilized carbanion, specifically a nitronate anion. arkat-usa.org This nucleophilic species can then react with various electrophiles, most notably in conjugate addition reactions. arkat-usa.orgwikipedia.org

The nitronate derived from this compound is an effective Michael donor, readily participating in 1,4-addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.org This reaction is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon bonds at the β-carbon of the activated alkene. tandfonline.comtandfonline.com

The Michael addition of this compound to acrolein (propenal) is a well-established and high-yielding reaction. thieme-connect.comthieme-connect.com It serves as a key step in the synthesis of various lactones and lactams, such as 15-cyano-12-oxopentadecano-15-lactam and 12-alkoxyiminothiopentadecanlactones. tandfonline.comresearchgate.net

The addition to acrylamide is also synthetically important but proceeds more slowly compared to the reaction with acrolein. thieme-connect.comthieme-connect.com This reaction has been employed in the synthesis of 12-oxotetradecano-14-lactam. thieme-connect.comthieme-connect.com Researchers have studied the conditions for this reaction, finding that in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the desired Michael adduct can undergo a subsequent in-situ ring expansion. thieme-connect.comthieme-connect.com For instance, a mixture of this compound and acrylamide, when heated in THF with a base like tetramethylethylenediamine (TMEDA), yields 3-(1-nitro-2-oxocyclododecyl)propanamide. thieme-connect.com

Table 1: Reaction Conditions for Michael Addition of this compound with Acrylamide and Subsequent Transformations thieme-connect.comthieme-connect.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions | Product | Yield |

| This compound | Acrylamide | TMEDA | THF | Reflux, 5 days | 3-(1-Nitro-2-oxocyclododecyl)propanamide | 65% |

| 3-(1-Nitro-2-oxocyclododecyl)propanamide | N/A | Triethylamine | CH₂Cl₂ | Room Temp | 12-Nitro-1-azacyclohexadecane-2,16-dione | 75% |

This table showcases the initial Michael addition followed by a base-promoted ring-expansion reaction of the resulting amide. thieme-connect.com

Beyond simple activated alkenes, this compound engages in other conjugate addition pathways. An interesting example involves its reaction with formaldehyde (B43269) in the presence of potassium carbonate. arkat-usa.org This leads to a ring-cleavage reaction, ultimately forming a macrolactone. arkat-usa.org

Furthermore, 2-nitrocycloalkanones, including the 12-membered ring system, can react with various enones . arkat-usa.org The resulting adducts are versatile intermediates that can be used in subsequent transformations. For example, a one-pot reaction involving retro-Claisen cleavage, reduction, and nitronate formation can convert these adducts into precursors for spiroketals upon acidic hydrolysis. arkat-usa.org

Transformations Involving the Nitro Group

The nitro group in the adducts of this compound is not merely a tool for activating the α-carbon; it is a versatile functional group that can be converted into a carbonyl group via the Nef reaction. arkat-usa.orgorganicreactions.org This transformation is a critical step in many synthetic sequences that start from this compound, as it unmasks a ketone functionality in the final product. thieme-connect.comtandfonline.comresearchgate.net

The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. organicreactions.orgwikipedia.org For derivatives of this compound, which are secondary nitro compounds, this reaction yields a ketone. wikipedia.org The process is fundamental to its synthetic applications, for instance, in the final step of the synthesis of 12-oxotetradecano-14-lactam and 12-oxo-1,15-thiopentadecanlactone. thieme-connect.comtandfonline.com

The classic Nef reaction mechanism proceeds via the acidic hydrolysis of a nitronate salt. wikipedia.orgslideshare.net The reaction requires two main steps:

Deprotonation: A base is used to remove the acidic α-proton, forming the corresponding nitronate anion. arkat-usa.orgorganic-chemistry.org

Acid Hydrolysis: The nitronate salt is then treated with a strong aqueous acid (pH < 1). organic-chemistry.orgresearchgate.net The nitronate is protonated to form a nitronic acid, which is unstable in acidic conditions and hydrolyzes to the corresponding carbonyl compound and nitrous oxide. wikipedia.org

This standard procedure is often used in syntheses involving this compound derivatives. For example, after a series of reactions including Michael addition and ring expansion, the resulting nitro-containing intermediate is treated with acid to yield the final keto-lactam. thieme-connect.com

To circumvent the often harsh conditions of strong acid hydrolysis, various oxidative and reductive modifications of the Nef reaction have been developed. wikipedia.orgslideshare.net

Oxidative variants employ strong oxidizing agents to cleave the nitronate. wikipedia.org Reagents such as potassium permanganate (B83412) (KMnO₄) or Oxone® (potassium hydrogen persulfate) are effective. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For instance, the use of Oxone® provides a mild and convenient method for converting secondary nitroalkanes into ketones in good yields. organic-chemistry.orgorganic-chemistry.org Another example is the use of cerium ammonium (B1175870) nitrate (B79036) (CAN) for oxidative Nef reactions on macrolactones derived from nitro-cycloalkanone adducts. arkat-usa.org

Reductive variants use reducing agents to transform the nitro group. A common method involves using aqueous titanium(III) chloride (TiCl₃), which can reduce the nitronate to an imine that is readily hydrolyzed to the ketone under the reaction conditions. wikipedia.orgresearchgate.net Other reductive methods can lead to partial reduction. For example, the use of chromium(II) chloride (CrCl₂) has been shown to effect a partial reductive Nef reaction, converting the nitro group to an oxime instead of a ketone. ucl.ac.uk

Reduction of the Nitro Moiety in Macrocyclic Systems

The nitro group in α-nitroketones like this compound is a versatile functional group that can be transformed into various other functionalities, significantly enhancing its synthetic utility. Reduction of the nitro moiety is a key transformation, leading to the formation of amino derivatives or other reduced species depending on the reagents and conditions employed.

Formation of Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this conversion yields 2-aminocyclododecanone, a valuable intermediate for further functionalization, such as the synthesis of α-amino-ω-lactams. google.com Common methods for reducing nitro groups, both aliphatic and aromatic, include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com These methods are often highly efficient but may also reduce other functional groups within the molecule.

Alternative reagents for the reduction of nitro groups to amines include metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, and tin(II) chloride (SnCl₂). commonorganicchemistry.com These methods can offer greater chemoselectivity, preserving other reducible groups in the substrate. commonorganicchemistry.com The synthesis of amino alcohols in the cyclododecane (B45066) series has been accomplished through multi-step sequences, highlighting the importance of amino-functionalized macrocycles as synthetic targets. doi.org The oxime of a-aminocyclododecanone has also been utilized as a starting material for Beckmann rearrangement to produce α-amino-ω-lactams. google.com

Selective Reduction Strategies (e.g., SnCl₂ Reduction to Dihydropyrazine)

Under specific conditions, the reduction of this compound can lead to more complex molecular architectures through dimerization. A notable example is the selective reduction with stannous chloride (SnCl₂), which does not yield the simple amino ketone. Instead, it results in the formation of a dimeric product, 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine. researchgate.netresearchgate.net This reaction proceeds via a reductive cyclization mechanism. acs.org

The reaction of this compound or its bromo-derivative with SnCl₂ produces the colorless, crystalline dihydropyrazine (B8608421) derivative. researchgate.net This transformation highlights a unique reactivity pattern where the reduction of the nitro group is coupled with a dimerization and subsequent cyclization to form a heterocyclic system. The resulting dihydropyrazine ring possesses a planar structure, with the two twelve-membered rings adopting a specific conformation. researchgate.net Stannous chloride is known for its ability to selectively reduce nitro groups in the presence of other functionalities like ketones, esters, and halogens, often under non-acidic and non-aqueous conditions. acsgcipr.orgmasterorganicchemistry.comstrategian.com

Table 1: Selective Reduction of this compound with SnCl₂

| Starting Material | Reagent | Product | Key Findings | Reference(s) |

| This compound | SnCl₂ | 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine | Formation of a dimeric, heterocyclic product instead of the simple amine. The dihydropyrazine ring is planar. | researchgate.netresearchgate.net |

| 2-Bromo-1this compound | SnCl₂ | 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine | The bromo-derivative yields the same dihydropyrazine product. | researchgate.net |

Denitration Reactions of α-Nitroketones

Denitration is a crucial reaction for α-nitroketones, as it allows for the removal of the nitro group and its replacement with a hydrogen atom. researchgate.net This transformation is synthetically valuable because the nitro group can be used to facilitate C-C bond formation (e.g., via Michael or Henry reactions) due to the increased acidity of the α-proton, and then subsequently removed. studfile.net This sequence makes the α-nitroketone a synthon for an enolate or an acyl anion. thieme-connect.de

Ring Modification and Cleavage Reactions of the Cyclododecanone (B146445) Core

The presence of the activating nitro group not only influences the reactivity of the carbonyl function but also enables unique transformations involving the macrocyclic ring itself, including cleavage and expansion reactions.

Ring Cleavage Reactions (e.g., with Formaldehyde)

The carbon framework of this compound can undergo cleavage under specific basic conditions. A notable example involves the reaction of this compound with formaldehyde in the presence of potassium carbonate. arkat-usa.org This reaction does not lead to a simple aldol-type addition but results in the cleavage of the twelve-membered ring to form a macrolactone.

The proposed mechanism involves an initial reaction of the nitro-ketone with two molecules of formaldehyde. This is followed by a "zip reaction" on an intermediate, which ultimately leads to the formation of the larger lactone ring through a sequence of intramolecular additions and rearrangements facilitated by the addition of further formaldehyde molecules. arkat-usa.org This type of transannular reaction demonstrates how the functionalities of the nitro and keto groups can be orchestrated to achieve a complete skeletal rearrangement.

Ring Expansion Methodologies Facilitated by the Nitro Group

The electron-withdrawing nature of the nitro group is instrumental in facilitating ring expansion reactions, providing a powerful strategy for the synthesis of larger macrocycles from the cyclododecanone core. whiterose.ac.uk These methods often involve the formation of a bond between a side-chain nucleophile and the carbonyl carbon, followed by cleavage of the original ring.

One such strategy involves the Tiffeneau-Demjanov rearrangement, a general method for the one-carbon ring expansion of cyclic ketones. wikipedia.orglibretexts.orgresearchgate.netd-nb.info The process typically involves converting the ketone to a β-amino alcohol, which, upon treatment with nitrous acid, rearranges to the ring-expanded ketone. wikipedia.orglibretexts.org

More directly, a this compound derivative can be converted into a precursor for a C-O bond-forming ring expansion. whiterose.ac.uk For example, a precursor derived from this compound was shown to undergo ring expansion under basic conditions (using tetrabutylammonium (B224687) fluoride, TBAF) to afford a 15-membered lactone in high yield. whiterose.ac.uk Similarly, 2-allyl-2-nitrocyclododecanone can be transformed via ozonolysis and subsequent treatment with a reducing agent like diisobutylaluminium hydride (i-Bu)₂AlH into a ring-enlarged product, which can then be converted into tetradecano-14-lactone. researchgate.netresearchgate.net These examples underscore the synthetic utility of the nitro group in activating the macrocycle towards skeletal reorganization. studfile.netfree.fr

Table 2: Ring Expansion Reactions of this compound Derivatives

| Starting Material Derivative | Key Reagents/Steps | Expanded Product | Ring Size Change | Reference(s) |

| This compound derivative | 1. Formation of ring expansion precursor 2. TBAF | 15-membered lactone | C₁₂ to C₁₅ | whiterose.ac.uk |

| 2-Allyl-2-nitrocyclododecanone | 1. Ozonolysis 2. (i-Bu)₂AlH | Tetradecano-14-lactone precursor | C₁₂ to C₁₄ | researchgate.netresearchgate.net |

| This compound | 1. Michael addition (acrylamide) 2. Hofmann rearrangement | 14-oxo-16-aza-16-Boc-heptadecanoic acid methyl ester | C₁₂ to C₁₅ (aza-macrocycle precursor) | scribd.com |

Other Key Reaction Pathways

Beyond rearrangements and fragmentations, this compound serves as a precursor for generating reactive intermediates and as a scaffold for further functionalization.

The nitroalkane moiety in this compound is a versatile functional group capable of forming several reactive intermediates, most notably nitronates and nitrile oxides.

Nitronates: Treatment of this compound with a base readily abstracts the acidic α-proton, generating a nitronate anion. researchgate.net This nitronate is a key nucleophilic intermediate. researchgate.net It is the reactive species in Michael additions and the crucial intermediate in the Nef reaction, where it is hydrolyzed by aqueous acid to yield a ketone. researchgate.net The formation of silyl (B83357) nitronates from nitroalkanes is also a well-established process that can lead to further synthetic transformations. researchgate.net

Nitrile Oxides: Primary nitroalkanes can be converted into nitrile oxides, which are valuable 1,3-dipoles for cycloaddition reactions. researchgate.net A common method for this transformation is dehydration, for example, by using phenyl isocyanate, which removes a molecule of water to generate the R-C≡N⁺-O⁻ functionality. chemtube3d.com Other methods include elimination from chloroximes or oxidation of oximes. chemtube3d.commaynoothuniversity.ie The conversion of the nitro group of this compound into a nitrile oxide would transform it into a 1,3-dipole, enabling its use in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings like isoxazoles. nih.gov

The carbon atom alpha to both the carbonyl and the nitro group is highly activated, making it a prime site for introducing new functional groups, thereby elaborating the cyclododecanone framework.

A primary method for functionalization is the Michael addition, where the nitronate of this compound acts as a nucleophile towards α,β-unsaturated compounds. semanticscholar.org This reaction has been demonstrated with various Michael acceptors:

Acrylamide: Used as the initial step in the synthesis of macrocyclic lactams via the Hofmann rearrangement pathway. thieme-connect.comthieme-connect.comsemanticscholar.org

Acrolein: The conjugate addition to acrolein yields an intermediate aldehyde, which can be subsequently reduced to an alcohol, providing a handle for further synthetic modifications. arkat-usa.orgsemanticscholar.org

A more advanced functionalization involves an anionic domino reaction. Here, 2-nitrocycloalkanones react with α,β-unsaturated aldehydes in the presence of a base like DBU or potassium carbonate. doi.org The sequence is initiated by a Michael addition, and the resulting enolate intermediate undergoes a subsequent intramolecular aldol (B89426) cyclization. This domino reaction efficiently constructs highly functionalized bicyclo[n.3.1]alkanone systems, creating up to four stereocentres with a high degree of diastereoselectivity. doi.org

Computational and Theoretical Studies of 2 Nitrocyclododecanone

Quantum Chemical Investigations

Quantum chemical calculations have emerged as powerful tools to provide insights into the molecular world, offering a level of detail often unattainable through experimental methods alone. For 2-Nitrocyclododecanone, these investigations are pivotal in understanding its fundamental chemical nature.

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within this compound dictate its reactivity and physical properties. While specific detailed electronic structure analyses for this compound are not extensively published, the principles of quantum chemistry allow for a robust theoretical examination. The frontier molecular orbital theory, for instance, suggests that chemical reactions are driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov In this compound, the presence of the electron-withdrawing nitro group and the carbonyl group significantly influences the electron distribution across the twelve-membered ring.

Theoretical studies on related nitroaromatic compounds have shown that the C-NO₂ bond's nature and strength are critical in determining decomposition pathways. nih.gov Similar analyses on this compound would involve mapping the electron density to identify regions susceptible to nucleophilic or electrophilic attack. The analysis of bonding can be further deepened using tools like Bader's Atoms in Molecules theory, which can quantify the nature of chemical bonds (ionic, covalent, etc.) by analyzing the electron density topology. github.com

Reaction Mechanism Elucidation via Energy Profile Calculations

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Energy profile calculations, a cornerstone of computational chemistry, map the energy of a system as it transforms from reactants to products, revealing transition states and intermediates. For this compound, which participates in reactions like the Henry reaction, retro-Claisen ring cleavage, and various ring-enlargement protocols, these calculations are invaluable.

Theoretical studies on reaction mechanisms, such as 1,3-dipolar cycloadditions or the decomposition of nitro compounds, demonstrate the power of these methods. nih.govmdpi.comnih.govscielo.org.mx For example, in a hypothetical reaction involving this compound, computational chemists can model the approach of a reactant, calculate the energy barrier for the reaction to occur (activation energy), and identify the most stable pathway among several possibilities. These calculations can clarify the role of catalysts and solvents in influencing reaction rates and selectivity.

Spectroscopic Property Predictions (Excluding Prohibited Data)

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are instrumental in interpreting experimental data and confirming the structure of synthesized compounds. The combination of experimental spectroscopy and quantum chemical calculations provides a powerful approach for detailed spectral analysis and understanding of molecular structures. yukiozaki.com

For this compound, theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds (e.g., C=O, N-O, C-N). Comparing these predicted frequencies with experimental IR spectra helps in the assignment of spectral bands. Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of reaction products derived from this compound. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

The large and flexible twelve-membered ring of this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering insights into their preferred shapes and conformational changes.

Studies on α-monosubstituted cyclododecanones have utilized molecular dynamics computations to investigate their conformational preferences. researchgate.net These studies have revealed that the cyclododecanone (B146445) ring often adopts a characteristic nih.gov square conformation. For this compound, it is expected that the large ring would similarly exist in a dynamic equilibrium of several low-energy conformations. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity. In the solid state, crystal packing forces may favor a single conformation, as has been observed for derivatives. researchgate.net

Advanced Computational Methodologies in Macrocyclic Nitro Chemistry

The study of complex molecules like this compound benefits greatly from the continuous development of advanced computational techniques.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry due to its favorable balance of accuracy and computational cost. mdpi.commdpi.comresearchgate.net DFT calculations are central to investigating the electronic structure, reaction mechanisms, and spectroscopic properties of molecules.

In the context of this compound, DFT would be the method of choice for:

Optimizing the molecular geometry to find the most stable three-dimensional structure.

Calculating the electronic properties , such as the distribution of charge and the energies of the frontier molecular orbitals.

Simulating reaction pathways to understand how this compound participates in chemical transformations. For example, DFT has been used to study the mechanisms of organocatalytic reactions involving nitro compounds. mdpi.com

Predicting spectroscopic data to support experimental characterization.

The accuracy of DFT calculations depends on the choice of the functional and the basis set. Modern computational chemistry offers a wide range of these, allowing researchers to tailor their calculations to the specific problem at hand. mdpi.com

Computational Screening for Reactivity

Computational screening is a powerful strategy to predict the reactivity of a molecule under various conditions, thereby guiding experimental design and discovering new reaction pathways. researchgate.net This approach involves systematically calculating the energetics of potential reactions, including the structures and energies of reactants, transition states, and products. For this compound, such screening could explore its behavior as an electrophile in Michael additions, its potential for ring-opening reactions, or its role in cycloadditions.

A computational screening workflow to investigate the reactivity of this compound would involve several key steps, as outlined in the hypothetical table below.

| Screening Step | Computational Method | Objective | Parameters Calculated |

| 1. Conformer Search | Molecular Mechanics / Semi-empirical | Identify low-energy conformations of this compound and potential reactants. | Relative energies of conformers, dihedral angles. |

| 2. Reactant Optimization | DFT (e.g., B3LYP, M06-2X) | Obtain accurate geometries and energies for the most stable conformers of reactants. | Optimized Cartesian coordinates, electronic energies, vibrational frequencies. |

| 3. Transition State Search | DFT with Transition State Optimization Algorithms | Locate the transition state structure for a specific reaction pathway (e.g., nucleophilic attack at the carbon alpha to the nitro group). | Transition state geometry, activation energy (ΔG‡), imaginary frequency corresponding to the reaction coordinate. |

| 4. Product Optimization | DFT (e.g., B3LYP, M06-2X) | Determine the structure and energy of the final product(s). | Optimized product geometry, overall reaction energy (ΔG_rxn). |

| 5. Analysis | --- | Evaluate the kinetic and thermodynamic favorability of the reaction. | Comparison of activation and reaction energies across different pathways or with different reactants. |

By applying such a workflow, researchers could predict, for example, the regioselectivity and stereoselectivity of the reduction of the nitro group or the ketone, or its participation in carbon-carbon bond-forming reactions. This predictive capability accelerates the discovery of new applications for this compound in synthesis.

Synthetic Utility and Applications in Complex Molecule Synthesis

2-Nitrocyclododecanone as a Versatile Building Block

The reactivity of this compound is dominated by the interplay between its ketone and secondary nitro functionalities. The α-proton is acidic, facilitating the formation of a nitronate anion which can act as a potent nucleophile. Concurrently, the nitro group can be transformed into other key functional groups, such as amines or carbonyls, while the ketone provides a handle for reactions like reductions, oxidations, and cyclizations. This dual reactivity underpins its utility as a precursor for a variety of complex structures.

This compound serves as a masked precursor for large-ring ω-functionalized carboxylic acids, which are key intermediates in the synthesis of macrocyclic lactones and lactams. A key transformation is the chemoselective reductive cleavage of the carbon-nitro bond.

Macrocyclic Lactones: Treatment of 2-nitrocycloalkanones with reducing agents like sodium borohydride (B1222165) can induce a reductive cleavage, yielding ω-nitroalcohols. The resulting long-chain nitroalcohol can then be converted to the corresponding keto-alcohol via the Nef reaction. organic-chemistry.org Subsequent Baeyer-Villiger oxidation of the ketone within this intermediate introduces an oxygen atom into the ring, expanding the macrocycle and forming a macrocyclic lactone. This sequence provides a strategic pathway to expand the 12-membered ring of this compound into larger, synthetically valuable lactones.

Macrocyclic Lactams: The synthesis of macrocyclic lactams, core structures in many antibiotics, can also be envisioned from this compound. researchgate.netiupac.org One potential route involves an initial Baeyer-Villiger oxidation to form a 13-membered nitro-lactone. Subsequent reduction of the nitro group to a primary amine would set the stage for an intramolecular aminolysis of the lactone ester, resulting in a ring-expanded macrocyclic lactam.

The nitro group is a critical functional handle for introducing nitrogen into macrocyclic frameworks. nih.govnih.gov In the synthesis of polyaza macrocycles such as cyclams, nitroalkanes like nitroethane are often used in template-directed cyclization reactions with polyamines. google.com

Following this logic, this compound can be employed as a sophisticated building block for constructing complex, C-substituted nitrogen-containing macrocycles. researchgate.net The cyclododecanone (B146445) ring can serve as a foundational scaffold. The nitro group can be reduced to a primary amine, which can then participate in cyclization reactions with other difunctionalized synthons to build larger macrocyclic systems. Alternatively, the intact this compound can be incorporated into a larger macrocyclic precursor, with the nitro and keto groups being chemically modified in the final steps of the synthesis.

Participation in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

This compound is an active participant in a variety of bond-forming reactions, leveraging the unique properties of the nitro-activated α-carbon and the reactivity of the nitro group itself.

The presence of the electron-withdrawing nitro group significantly increases the acidity of the adjacent C-H bond, allowing for easy deprotonation by a base to form a resonance-stabilized nitronate ion. This anion is a soft nucleophile, making it an excellent partner in crucial carbon-carbon bond-forming reactions. nih.govreddit.com

Michael Addition: As a potent carbon nucleophile, the nitronate derived from this compound readily undergoes Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction forms a new carbon-carbon bond at the β-carbon of the acceptor, creating a highly functionalized adduct that can be used in subsequent transformations.

Henry (Nitroaldol) Reaction: The nitronate can also add to aldehydes and ketones in a Henry reaction, which is analogous to the aldol (B89426) reaction. wikipedia.orgorganic-chemistry.orgyoutube.comsynarchive.com This process forms a β-nitro alcohol, introducing a new stereocenter and providing a product rich in functionality for further synthetic elaboration.

Furthermore, the nitro group itself is a linchpin for carbon-heteroatom bond transformations.

Nef Reaction: The conversion of the secondary nitro group into a ketone via the Nef reaction is a powerful transformation. wikipedia.orgalfa-chemistry.comorganicreactions.orgresearchgate.netorganic-chemistry.org This reaction, which involves treating the nitronate salt with strong acid, effectively transforms the nitroalkane into its corresponding carbonyl compound, in this case, converting this compound into cyclododecane-1,2-dione. This unmasking of a carbonyl group is a key step in the synthesis of various complex molecules, including spiroketals. nih.govresearchgate.net

Nitro Group Reduction: The reduction of the nitro group to a primary amine is another fundamental carbon-heteroatom bond transformation. This provides a direct method for introducing a primary amine into the macrocyclic ring, opening pathways to amides, lactams, and other nitrogen-containing structures.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. baranlab.orgnih.gov The presence of a ketone functionality in this compound makes it a potential substrate for well-known MCRs such as the Passerini and Ugi reactions. organic-chemistry.orgnih.govwikipedia.org

Passerini 3-Component Reaction: In a Passerini reaction, a ketone, a carboxylic acid, and an isocyanide combine to form an α-acyloxy amide. This compound could potentially serve as the ketone component in this transformation.

Ugi 4-Component Reaction: The Ugi reaction expands on this by combining a ketone, a primary amine, a carboxylic acid, and an isocyanide to yield a bis-amide.

While the direct application of this compound in these specific MCRs is not extensively documented, its structure fits the substrate profile. The successful incorporation would depend on the compatibility of the nitro group with the specific reaction conditions employed.

This compound is an excellent starting material for the synthesis of complex heterocyclic systems, particularly spiroketals and potentially pyrrolidines, which are common motifs in natural products.

Spiroketals: A well-established strategy for spiroketal synthesis utilizes α-nitro ketones as precursors. nih.govresearchgate.net This methodology is directly applicable to this compound. The synthetic sequence involves:

Michael Addition: The nitronate of this compound is added to an α,β-unsaturated ketone (enone).

Reductive Cleavage and Reduction: A single-step operation using a reducing agent like NaBH₄ can achieve a retro-Claisen cleavage of the initial adduct, reduce the enone carbonyl, and form an intermediate nitronate.

Hydrolysis and Spiroketalization: Acidic hydrolysis of the nitronate (a Nef reaction) unmasks a new ketone, which spontaneously undergoes intramolecular cyclization with the hydroxyl groups to form the thermodynamically stable spiroketal. nih.govresearchgate.net This powerful sequence allows for the rapid assembly of complex spirocyclic systems.

Pyrrolidines: The pyrrolidine (B122466) ring is a ubiquitous scaffold in pharmaceuticals and alkaloids. core.ac.ukorganic-chemistry.orgnih.govresearchgate.net A plausible synthetic route to substituted pyrrolidines using this compound could involve an initial Michael addition to a nitroalkene. Subsequent reduction of both the nitro groups to amines, followed by reductive amination of the cyclododecanone ketone, could lead to an intermediate poised for intramolecular cyclization to form a pyrrolidine ring fused or spiro-annulated to the macrocyclic frame.

Synthetic Routes to Bioactive Molecule Scaffolds

The transformations of this compound provide access to several molecular scaffolds that are prominent in bioactive natural products and pharmaceuticals, even when specific biological activity details are excluded. nih.govnih.govnih.gov

The synthetic utility of this building block lies in its ability to generate structural motifs that are otherwise challenging to construct. The products derived from this compound represent core structural frameworks found in a variety of biologically relevant compound classes.

| Precursor | Reaction Sequence | Resulting Scaffold | Relevance |

| This compound | Reductive Cleavage → Nef Reaction → Baeyer-Villiger Oxidation | Macrocyclic Lactone | Core unit of macrolide antibiotics and other natural products. nih.gov |

| This compound | Baeyer-Villiger Oxidation → Nitro Reduction → Intramolecular Aminolysis | Macrocyclic Lactam | Foundational structure in antibiotics and enzyme inhibitors. nih.gov |

| This compound | Michael Addition → Reductive Cleavage → Nef Reaction → Cyclization | Spiroketal | Key structural motif in numerous natural products including pheromones and marine toxins. nih.govresearchgate.net |

| This compound | Nitro Reduction → Cyclization with Polyamines | Polyaza Macrocycle | Important as ligands, imaging agents, and in supramolecular chemistry. mdpi.com |

| This compound | Michael Addition → Multi-step Reduction/Cyclization | Pyrrolidine | A prevalent heterocyclic scaffold in a vast number of pharmaceuticals. mdpi.com |

Strategic Use of the Nitro Group in Organic Transformations

The nitro group in this compound is not merely a passive component but a strategic functional group that enables several key transformations. Its strong electron-withdrawing nature and its ability to act as a leaving group are central to its synthetic utility.

The nitro group can function as a leaving group, typically as a nitrite (B80452) anion or by facilitating the elimination of nitrous acid (HNO₂). This property is strategically employed to introduce unsaturation into the carbon skeleton. In the context of this compound, a common transformation is its conversion to an α,β-unsaturated ketone (an enone).

This elimination reaction, often base-catalyzed, removes the nitro group and an adjacent proton to form a carbon-carbon double bond. The resulting product, cyclododecenone, is a valuable synthetic intermediate for various subsequent reactions, including Michael additions. This denitration process is a powerful method for installing functionality that can be difficult to achieve through other means.

The most significant influence of the nitro group in this compound is the activation of the alpha-proton (the hydrogen atom on the carbon bearing the nitro group). The powerful electron-withdrawing nature of the nitro group dramatically increases the acidity of this proton, making it susceptible to removal by a base. pressbooks.publibretexts.orgucalgary.ca This deprotonation generates a resonance-stabilized carbanion, known as a nitronate. wikipedia.orgsciencemadness.org

This increased acidity is fundamental to the synthetic utility of α-nitro ketones. It facilitates carbon-carbon bond formation at the alpha-position. The classic example, as mentioned, is the Henry reaction, where the nitronate anion acts as a nucleophile, attacking an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgchemistry-reaction.com This reaction is a cornerstone of the synthetic strategies employing this compound, enabling the extension of carbon chains and the construction of complex molecular architectures. nih.gov

| Compound Type | Functional Group | Approximate pKa |

|---|---|---|

| Alkane | -CH₃ | ~50 |

| Ketone | -CH₂-C(=O)- | ~19-21 |

| Nitroalkane | -CH₂-NO₂ | ~17 |

Future Directions and Emerging Research Avenues in 2 Nitrocyclododecanone Chemistry

Exploration of Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure 2-nitrocyclododecanone is a critical goal, as the stereochemistry of such intermediates can be crucial in the synthesis of complex, biologically active molecules. Currently, the direct asymmetric synthesis of this specific compound is not widely reported, presenting a significant opportunity for methodological innovation. Future research will likely focus on developing catalytic asymmetric methods that can introduce the nitro group onto the cyclododecanone (B146445) scaffold with high enantioselectivity.

One promising approach is the use of organocatalysis . Chiral amines, such as proline and its derivatives, or chiral phosphoric acids could be employed to catalyze the asymmetric Michael addition of nitromethane (B149229) to cyclododecenone, a potential precursor. Alternatively, the direct asymmetric nitration of a cyclododecanone enolate or silyl (B83357) enol ether using a chiral catalyst represents another frontier. nih.gov The development of such reactions would involve screening a variety of catalyst scaffolds to achieve high yields and enantiomeric excess (ee). The desymmetrization of symmetrically substituted precursors could also be a powerful strategy. nih.gov

Transition metal catalysis offers another robust set of tools. nih.gov Chiral complexes of metals like palladium, rhodium, or copper could be designed to control the stereochemical outcome of the nitration reaction. For instance, a chiral ligand could direct the approach of an electrophilic nitrating agent to a metal enolate of cyclododecanone. The challenge lies in designing a ligand system that can effectively induce asymmetry in a large, flexible macrocycle.

| Potential Asymmetric Strategy | Catalyst Type | Key Research Objective |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., diarylprolinol ether) | Optimization of catalyst structure and reaction conditions to maximize diastereoselectivity and enantioselectivity in the addition of a nitroalkane to cyclododecenone. |

| Asymmetric Electrophilic Nitration | Chiral Transition Metal Complex (e.g., Chiral Lewis Acid) | Development of a catalytic system capable of differentiating the enantiotopic faces of a cyclododecanone-derived enolate. |

| Kinetic Resolution | Enzyme (e.g., Lipase, Oxidase) | Screening for biocatalysts that can selectively react with one enantiomer of a racemic this compound mixture, allowing for the isolation of the other. |

These explorations into asymmetric synthesis are fundamental for enabling the use of this compound as a chiral building block in the synthesis of complex target molecules.

Development of Green Chemistry Approaches

Future synthetic routes towards this compound and its derivatives will increasingly be guided by the principles of green chemistry to minimize environmental impact. samipubco.comresearchgate.net This involves a holistic approach to chemical processes, from the choice of starting materials to the final product purification. ijsrst.com

A primary focus will be the replacement of hazardous reagents and solvents. Traditional nitration methods often use strong acids like nitric and sulfuric acid, which are corrosive and generate significant waste. Research into milder, more sustainable nitrating agents and catalytic systems will be crucial. The use of greener solvents , such as water, supercritical CO₂, or bio-based solvents, instead of volatile organic compounds (VOCs), is a key objective. mdpi.com In some cases, solvent-free, mechanochemical methods could be developed, further reducing waste. ejcmpr.com

Biocatalysis represents another important avenue for green synthesis. mdpi.com The use of enzymes, either isolated or in whole-cell systems, could offer highly selective transformations under mild aqueous conditions. For example, an engineered enzyme could potentially catalyze the nitration of cyclododecanone or the selective reduction of the nitro group in this compound.

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation. |

| Use of Safer Solvents | Replacing chlorinated solvents with water, ethanol, or ionic liquids. | Reduced environmental pollution and improved worker safety. |

| Use of Renewable Feedstocks | Investigating biosynthetic pathways or precursors derived from renewable sources. | Reduced reliance on petrochemicals. |

| Catalysis | Employing recyclable catalysts (heterogeneous or enzymatic) instead of stoichiometric reagents. | Increased efficiency, reduced waste, and lower energy consumption. mdpi.com |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, economically viable, and environmentally responsible.

Integration with Flow Chemistry and High-Throughput Synthesis

The adoption of modern automation technologies like flow chemistry and high-throughput synthesis stands to revolutionize the study of this compound. rsc.orgFlow chemistry , where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. europa.eudurham.ac.uk

For the synthesis of this compound, flow chemistry can enhance safety, particularly for potentially hazardous nitration reactions, by minimizing the volume of reactive intermediates at any given time. The superior heat and mass transfer in microreactors allows for precise temperature control and can enable the use of reaction conditions that are inaccessible in batch reactors. durham.ac.uk This technology also facilitates rapid reaction optimization by allowing parameters such as temperature, pressure, and residence time to be varied quickly and automatically.

High-throughput synthesis (HTS) platforms, which involve parallel experimentation, can be coupled with flow systems to accelerate the discovery of new reactions and optimal conditions. purdue.edu For instance, an HTS system could be used to rapidly screen a large library of potential catalysts for the asymmetric synthesis of this compound or to explore a wide range of substrates for its subsequent transformations. The combination of HTS for rapid screening and flow chemistry for efficient optimization and scale-up provides a powerful workflow for future research.

| Technology | Application in this compound Chemistry | Key Advantage |

| Flow Chemistry | Synthesis of this compound via nitration; subsequent functionalization reactions. | Enhanced safety, precise control over reaction parameters, ease of scalability. purdue.edu |

| High-Throughput Screening | Discovery of novel catalysts for asymmetric synthesis; optimization of reaction conditions. | Accelerated discovery and development timelines. |

| Automated Purification | Integration of in-line purification modules (e.g., liquid-liquid extraction, chromatography). | Reduced manual labor and faster access to pure compounds. |

The integration of these technologies will not only make the synthesis and study of this compound more efficient and safer but will also generate large datasets that can be used to deepen the understanding of its reactivity.

Advanced Catalyst Development for this compound Transformations

The functional groups of this compound—a ketone and a nitro group—offer a rich platform for a variety of chemical transformations. The development of advanced catalysts is key to selectively and efficiently manipulating these groups to access a diverse range of molecular architectures.

Future research will likely focus on creating catalysts for specific, high-value transformations. For example, the selective reduction of the nitro group to an amine without affecting the ketone is a critical transformation. While traditional reagents exist, developing heterogeneous catalysts (e.g., metal nanoparticles on a solid support) would simplify product purification and allow for catalyst recycling.

Another area of interest is the development of catalysts for C-C bond formation at the carbon atom bearing the nitro group (the α-position to the ketone). The nitro group can act as an activating group for various reactions. Novel catalysts, including photocatalysts or dual-function catalysts that combine a metal center with an organocatalytic moiety, could enable new types of coupling reactions. These catalysts could facilitate transformations that are difficult to achieve with current methods, opening up new synthetic pathways from this compound.

| Catalyst Type | Target Transformation | Research Goal |

| Heterogeneous Metal Catalyst | Selective reduction of the nitro group to an amine. | Develop a highly selective, reusable catalyst that operates under mild conditions. |

| Chiral Phase-Transfer Catalyst | Asymmetric alkylation at the α-carbon. | Achieve high stereocontrol in the formation of a quaternary stereocenter. |

| Photocatalyst | Denitrative functionalization or radical coupling reactions. | Explore novel reaction pathways initiated by visible light to form new C-C or C-heteroatom bonds. |

| Dual-Function Catalyst | Tandem reactions, such as reduction followed by intramolecular cyclization. | Design a single catalyst capable of promoting multiple sequential reaction steps to increase molecular complexity efficiently. |

The design and synthesis of these next-generation catalysts will be instrumental in expanding the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for complex molecule synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.